molecular formula C23H16ClN3O5S B174834 1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea CAS No. 198649-71-7

1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea

Cat. No. B174834
CAS RN: 198649-71-7
M. Wt: 481.9 g/mol
InChI Key: HJLDIVJARSLWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is also known as SU6668 and is a potent inhibitor of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).

Mechanism Of Action

SU6668 works by binding to the ATP-binding site of receptor tyrosine kinases, thereby preventing their activation and downstream signaling. This leads to the inhibition of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-angiogenic effects, SU6668 has also been shown to induce apoptosis (programmed cell death) in cancer cells. This makes it a potential candidate for combination therapy with other anti-cancer drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of SU6668 is its potency and selectivity for receptor tyrosine kinases. This makes it a valuable tool for studying the role of these kinases in various biological processes. However, one of the limitations of SU6668 is its poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on SU6668. One area of interest is the development of more water-soluble derivatives of the compound, which would make it easier to use in various experimental settings. Another area of interest is the investigation of the potential use of SU6668 in combination with other anti-cancer drugs to improve treatment outcomes. Additionally, further research is needed to fully understand the mechanisms of action of SU6668 and its potential applications in other areas of biomedical research.

Synthesis Methods

The synthesis of SU6668 involves the reaction of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde with 4-amino-N-phenylbenzenesulfonamide and phenyl isocyanate. The resulting compound is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

SU6668 has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. This makes SU6668 a promising candidate for the development of anti-cancer therapies.

properties

CAS RN

198649-71-7

Product Name

1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea

Molecular Formula

C23H16ClN3O5S

Molecular Weight

481.9 g/mol

IUPAC Name

1-[4-[(6-chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea

InChI

InChI=1S/C23H16ClN3O5S/c24-16-6-11-21-20(12-16)22(28)15(14-32-21)13-25-17-7-9-19(10-8-17)33(30,31)27-23(29)26-18-4-2-1-3-5-18/h1-14H,(H2,26,27,29)

InChI Key

HJLDIVJARSLWBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=C(C3=O)C=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=C(C3=O)C=C(C=C4)Cl

synonyms

Benzenesulfonamide, 4-(((6-chloro-4-oxo-4H-1-benzopyran-3-yl)methylene )amino)-N-((phenylamino)carbonyl)-

Origin of Product

United States

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